2-(7-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
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Overview
Description
2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a fluorenone moiety, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the bromination of 9H-fluoren-2-yl followed by the introduction of the isoindole-1,3(2H)-dione moiety. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorenone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the fluorenone moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide
- 7-Bromo-9H-fluoren-2-yl derivatives
Uniqueness
Compared to similar compounds, 2-(7-Bromo-9-oxo-9H-fluoren-2-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a bromine atom, a fluorenone moiety, and an isoindole dione structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
6344-57-6 |
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Molecular Formula |
C21H10BrNO3 |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-(7-bromo-9-oxofluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H10BrNO3/c22-11-5-7-13-14-8-6-12(10-18(14)19(24)17(13)9-11)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-10H |
InChI Key |
ORBWWOWNWVBYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
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